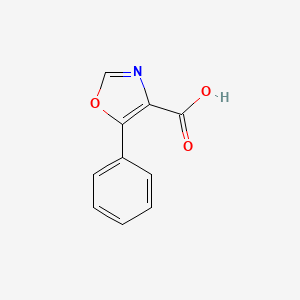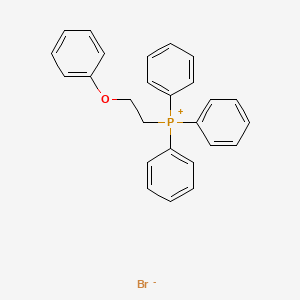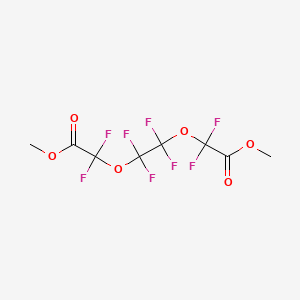
Propan-2-olate;samarium(3+)
Vue d'ensemble
Description
Propan-2-olate;samarium(3+), also known as Samarium III isopropoxide or Samarium (III) isopropoxide, is a compound with the molecular formula Sm(C3H7O)3 . It is used in various materials, including MOFs, coatings, nanomaterials, metals, polymers, carbon fibers, graphite, ceramics, glass, semiconductors, catalysts, carbon nanotubes, fullerene, COFs, molecular sieve, quantum dots, recycled plastics, photonic and optical materials, and magnetic materials .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;samarium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Sm+3] .Physical And Chemical Properties Analysis
Propan-2-olate;samarium(3+) is a white to pale yellow solid . It has a molecular weight of 328 g/mol . The boiling point of this compound is between 210 - 230 °C .Applications De Recherche Scientifique
Luminescent Material
Samarium(III) complexes, including those with Samarium(III) isopropoxide, have been studied for their luminescent properties . These complexes display characteristic luminescence peaks of samarium (III) ion at 566, 600, and 647 nm . Different coordination environments around samarium (III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at 600 nm and 647 nm . These properties make them attractive materials in imaging, photonics, sensing, and coordination science .
Catalyst in Asymmetric Nitro-Mannich Reaction
Samarium(III) isopropoxide has been used with a dinucleating Schiff base ligand in a catalytic asymmetric nitro-Mannich reaction . This reaction is important in organic synthesis as it provides a straightforward method to synthesize β-amino nitro compounds, which are valuable intermediates in the synthesis of a variety of natural products, pharmaceuticals, and agrochemicals.
High Purity Material Production
A range of grades are available including Mil Spec (military grade), ACS, Reagent and Technical Grade, Food, Agricultural and Pharmaceutical Grade, Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) .
Research & Laboratory Applications
Due to its unique properties, Samarium(III) isopropoxide is used in various research and laboratory applications . It’s used in the synthesis of new materials, in the study of its own properties, and as a reagent in various chemical reactions .
Thin Film Deposition
Samarium(III) isopropoxide can be used in the process of thin film deposition . Thin films are essential in the production of electronic devices, and the properties of Samarium(III) isopropoxide make it suitable for this application .
Potential Biomedical Applications
While not directly related to Samarium(III) isopropoxide, it’s worth noting that natural samarium (III) oxide has been used for treatment in bone-related diseases . This suggests potential biomedical applications for Samarium(III) compounds, including Samarium(III) isopropoxide, which could be explored in future research.
Safety and Hazards
Propan-2-olate;samarium(3+) is a flammable solid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used, and adequate ventilation should be ensured .
Mécanisme D'action
Target of Action
Samarium(III) isopropoxide, also known as Propan-2-olate;samarium(3+), primarily targets the process of catalytic asymmetric nitro-Mannich reaction . This compound is used with a dinucleating Schiff base ligand in this reaction .
Mode of Action
The interaction of Samarium(III) isopropoxide with its targets involves the formation of complexes with other ligands. For instance, it has been reported that Samarium(III) isopropoxide forms luminescent complexes with 6-Fluoro-4-oxo-4H-1-benzopyran-3-carboxaldehyde (L) and bidentate ancillary ligands .
Biochemical Pathways
The biochemical pathways affected by Samarium(III) isopropoxide are primarily related to the emission of light. The complexes formed by Samarium(III) isopropoxide display characteristic luminescence peaks of samarium(III) ion at approximately 566, 600, and 647 nm . These luminescent properties might be useful in electronic devices, bio-assays, and liquid lasers .
Pharmacokinetics
It is known that the compound is sensitive to moisture and reacts slowly with water . This could potentially impact its bioavailability.
Result of Action
The result of the action of Samarium(III) isopropoxide is the generation of luminescence. Different coordination environments around samarium(III) ion in dimethyl sulfoxide solution and powder state result in different emission colors: bright orange and red color with intense peaks at approximately 600 nm and 647 nm .
Action Environment
The action of Samarium(III) isopropoxide is influenced by environmental factors. For instance, the compound is sensitive to moisture and reacts slowly with water . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of water in its environment.
Propriétés
IUPAC Name |
propan-2-olate;samarium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Sm/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCRVWSKQNDSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sm+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Sm | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370142 | |
| Record name | Samarium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium(III) isopropoxide | |
CAS RN |
3504-40-3 | |
| Record name | Samarium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Samarium(3+) tri(2-propanolate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















